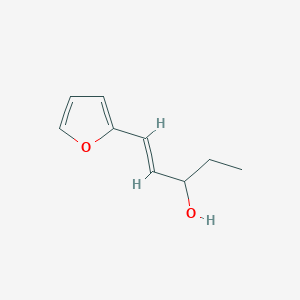
1-Penten-3-ol, 1-(2-furanyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Penten-3-ol, 1-(2-furanyl)- is an organic compound with the molecular formula C9H12O2. It is a derivative of 1-penten-3-ol, where a furan ring is attached to the first carbon atom. This compound is known for its unique structure, which combines the properties of both an alcohol and a furan ring, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Penten-3-ol, 1-(2-furanyl)- can be synthesized through several methods. One common synthetic route involves the reaction of 1-penten-3-ol with a furan derivative under specific conditions. For instance, the reaction can be carried out in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions. Another method involves the use of Grignard reagents, where 1-penten-3-ol is reacted with a furan-containing Grignard reagent to form the desired product.
Industrial Production Methods
In an industrial setting, the production of 1-Penten-3-ol, 1-(2-furanyl)- typically involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
1-Penten-3-ol, 1-(2-furanyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form saturated alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Saturated alcohols.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
1-Penten-3-ol, 1-(2-furanyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Penten-3-ol, 1-(2-furanyl)- involves its interaction with various molecular targets and pathways. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Penten-3-ol: Lacks the furan ring, making it less versatile in terms of chemical reactivity.
2-Furylmethanol: Contains a furan ring but lacks the pentenyl group, resulting in different chemical properties.
3-Penten-2-ol: Has a different position of the hydroxyl group, leading to variations in reactivity and applications.
Uniqueness
1-Penten-3-ol, 1-(2-furanyl)- is unique due to its combination of a furan ring and a pentenyl group, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
847147-70-0 |
|---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
1-(furan-2-yl)pent-1-en-3-ol |
InChI |
InChI=1S/C9H12O2/c1-2-8(10)5-6-9-4-3-7-11-9/h3-8,10H,2H2,1H3 |
InChI Key |
OUHUWQKOASKGJD-UHFFFAOYSA-N |
SMILES |
CCC(C=CC1=CC=CO1)O |
Isomeric SMILES |
CCC(/C=C/C1=CC=CO1)O |
Canonical SMILES |
CCC(C=CC1=CC=CO1)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















